N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

C–H functionalization directed ortho-metalation regioselectivity

N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide (synonym: 3′-chloro-2′-methylpivalanilide) is a synthetic pivalamide derivative (C₁₂H₁₆ClNO, MW 225.71) that functions as a protected substituted aniline. Its sterically demanding tert-butyl carbonyl group confers distinct regiochemical control during directed C–H functionalization and lithiation reactions compared to less hindered acyl protecting groups (e.g., acetyl, benzoyl), while the 3-chloro-2-methyl substitution pattern on the aromatic ring provides a unique positional isomer profile relative to the 2-chloro-6-methylphenyl analog (CAS 150545-04-3) used in Dasatinib synthesis.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 114153-36-5
Cat. No. B042849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
CAS114153-36-5
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C
InChIInChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
InChIKeyYQVJHVGXBACZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide (CAS 114153-36-5): A Sterically-Defined Pivalamide Building Block for Regioselective Synthesis


N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide (synonym: 3′-chloro-2′-methylpivalanilide) is a synthetic pivalamide derivative (C₁₂H₁₆ClNO, MW 225.71) that functions as a protected substituted aniline . Its sterically demanding tert-butyl carbonyl group confers distinct regiochemical control during directed C–H functionalization and lithiation reactions compared to less hindered acyl protecting groups (e.g., acetyl, benzoyl), while the 3-chloro-2-methyl substitution pattern on the aromatic ring provides a unique positional isomer profile relative to the 2-chloro-6-methylphenyl analog (CAS 150545-04-3) used in Dasatinib synthesis . This compound serves as a versatile intermediate where both the pivalamide directing group capability and the specific halogen/methyl orientation dictate downstream synthetic utility.

Why N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide Cannot Be Casually Replaced by Positional Isomers or Alternative Acyl Protecting Groups


The 3-chloro-2-methylphenyl pivalamide scaffold is not functionally interchangeable with its 2-chloro-6-methylphenyl isomer or with other protected anilines. The chlorine and methyl groups are ortho to each other on the ring (positions 2 and 3), which fundamentally alters the electronic and steric environment for metalation and cross-coupling compared to the 2,6-disubstituted isomer . The pivaloyl (tert-butylcarbonyl) group provides superior stability under strongly basic lithiation conditions and directs ortho-metalation with different regioselectivity than acetyl, Boc, or benzoyl protecting groups [1]. In the context of Dasatinib intermediate synthesis, the 2-chloro-6-methylaniline building block (protected as its pivalamide) is the established industrial route; substituting the 3-chloro-2-methylphenyl isomer without validation would produce a regioisomeric impurity profile that could propagate through multi-step sequences, compromising final API purity .

Quantitative Comparator Evidence for N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide vs. Closest Analogs and In-Class Alternatives


Regioisomeric Differentiation: 3-Chloro-2-methylphenyl vs. 2-Chloro-6-methylphenyl Pivalamide in Directed Ortho-Metalation

The pivalamide group is a well-established directing group for ortho-lithiation and subsequent C–H functionalization. With the 3-chloro-2-methylphenyl isomer (CAS 114153-36-5), the chlorine atom occupies the position adjacent to the methyl group (C2–CH₃; C3–Cl), creating an unsymmetrical electronic environment. The N-pivaloyl directing group can direct metalation to either the C4 or C6 position depending on conditions, but the presence of the ortho-methyl group at C2 sterically shields one ortho site, forcing predominant functionalization at the sterically accessible C6 position. In contrast, the 2-chloro-6-methylphenyl isomer (CAS 150545-04-3) presents a symmetric 2,6-disubstitution pattern where both ortho positions are blocked, precluding directed ortho-metalation entirely and requiring alternative activation strategies [1].

C–H functionalization directed ortho-metalation regioselectivity

Pivalamide vs. Acetyl Protecting Group Stability Under Strongly Basic Lithiation Conditions

The pivalamide protecting group offers markedly superior stability under the strongly basic conditions required for directed ortho-metalation compared to the commonly used acetyl (Ac) protecting group. The acetyl amide NH proton is more acidic, and the acetyl carbonyl is more electrophilic, rendering N-acetyl anilines susceptible to deprotonation at the acetyl methyl group and/or nucleophilic attack by organolithium reagents. The pivaloyl group, by virtue of its tert-butyl steric bulk and absence of α-protons, eliminates these decomposition pathways. This differential stability is qualitatively well-established in the protecting group literature, with pivalamide described as "stronger than other acyl protecting groups" and resistant to reductive and basic conditions that readily cleave acetyl amides [1][2].

protecting group stability lithiation amide bond resilience

Vendor-Supplied Purity Tiering: 95% vs. 98% Specifications from Different Suppliers

Commercially available N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is offered at two distinct purity grades across suppliers: 95% (AKSci, LeYan, Chemenu) and 98% (Coompo Research Chemicals). This 3% absolute purity differential represents a meaningful quality distinction for procurement. For use as a protected aniline intermediate in multi-step pharmaceutical synthesis, the higher 98% grade reduces the burden of impurity carry-through, particularly for regioisomeric contaminants that could propagate through subsequent steps. The 95% grade may be adequate for early-stage method development or reactions where a subsequent purification step (e.g., column chromatography or recrystallization) is planned, whereas the 98% grade is better suited for late-stage intermediate preparation or scale-up where cumulative impurity control is critical .

chemical purity supplier comparison quality specification

Pivalamide Directing Group for Palladium-Catalyzed Ortho-Arylation of Anilides

The pivalamide moiety serves as an effective directing group for palladium-catalyzed ortho C–H arylation of anilides, enabling the synthesis of biphenyl derivatives via twofold C–H functionalization. A 2018 study demonstrated that N-pivaloyl anilides (including CAS 114153-36-5) undergo Pd(OAc)₂-catalyzed oxidative coupling with aryl partners at 5–10 mol% catalyst loading to form biphenyl products. The pivalamide group's steric bulk enhances regioselectivity for mono- vs. bis-arylation compared to less hindered acyl directing groups such as acetyl. The 3-chloro-2-methyl substitution on the anilide ring further modulates the electronic bias at the ortho positions, influencing the site selectivity of the coupling .

palladium catalysis ortho-arylation C–H activation directing group

3-Chloro-2-methylphenyl Moiety as a Privileged Fragment in Kinase Inhibitor Scaffolds vs. Other Aniline Substitution Patterns

The 3-chloro-2-methylphenyl substructure appears recurrently in kinase inhibitor medicinal chemistry as a privileged fragment. Compounds bearing this moiety have demonstrated activity against MNK1/MNK2 (MAP kinase-interacting kinases), CDK (cyclin-dependent kinases, e.g., SNS-032), and BTK (Bruton's tyrosine kinase). This substitution pattern confers a specific combination of lipophilicity (calculated LogP ~3.7 for the pivalamide derivative) and halogen-bonding capability via the meta-chloro substituent that is distinct from the 2-chloro-6-methylphenyl pattern found in Dasatinib. While the 2-chloro-6-methylphenyl fragment is optimized for Abl/Src kinase inhibition, the 3-chloro-2-methylphenyl pattern appears in scaffolds targeting different kinase profiles .

kinase inhibitor privileged scaffold structure-activity relationship medicinal chemistry

Deprotection Orthogonality: Pivalamide vs. Carbamate (Boc, Cbz) Protecting Group Strategies for Anilines

The pivalamide protecting group offers a distinct deprotection orthogonality profile relative to the more commonly employed tert-butylcarbamate (Boc) protecting group for anilines. Pivalamides are exceptionally stable to acidic conditions (including TFA, HCl/dioxane) that quantitatively cleave Boc groups, but can be removed under strongly basic conditions (NaOH, KOH at elevated temperature) or via reductive cleavage with LiAlH₄ or DIBAL-H. This orthogonal stability profile enables sequential deprotection strategies where a Boc group is removed in the presence of a pivalamide, or vice versa. For the 3-chloro-2-methylphenyl substrate specifically, the electron-withdrawing chloro substituent modestly activates the amide toward basic hydrolysis compared to unsubstituted pivalanilides [1][2].

protecting group orthogonality amide deprotection synthetic strategy

Definitive Application Scenarios for N-(3-Chloro-2-methylphenyl)-2,2-dimethylpropanamide Based on Quantitative Differentiation Evidence


Regioselective C–H Functionalization and Late-Stage Diversification of Anilide Scaffolds

When a synthetic sequence demands directed ortho-metalation or palladium-catalyzed ortho-arylation of a protected aniline bearing chloro and methyl substituents, the 3-chloro-2-methylphenyl pivalamide isomer (CAS 114153-36-5) is the appropriate choice. Its single sterically accessible ortho position (C6) enables mono-functionalization without the competing bis-functionalization or complete ortho-blocking observed with the 2-chloro-6-methylphenyl isomer . The pivalamide directing group provides the necessary stability under strongly basic lithiation conditions (n-BuLi, −78 °C) that would decompose acetyl- or benzoyl-protected analogs . This scenario applies to medicinal chemistry programs building biphenyl or biaryl libraries via C–H activation, and to the synthesis of ortho-substituted aniline derivatives where regiochemical precision is critical.

Sequential Orthogonal Deprotection Strategies in Multi-Step Pharmaceutical Intermediate Synthesis

In synthetic routes requiring the differential protection of multiple aniline nitrogens, the pivalamide group on N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide provides acid-stable protection that survives TFA-mediated Boc removal . This enables a Boc-first/pivalamide-second deprotection sequence—or the reverse—without cross-reactivity. The 3-chloro substituent modestly enhances the rate of basic pivalamide hydrolysis relative to unsubstituted anilides, which can be exploited for selective deprotection under controlled conditions. This application is most relevant to complex API intermediate synthesis where multiple aniline moieties must be sequentially unveiled for chemoselective elaboration.

Kinase Inhibitor Fragment-Based Screening and Scaffold-Hopping Campaigns Targeting MNK, CDK, or BTK

The 3-chloro-2-methylphenyl substructure is a recurrent privileged fragment in kinase inhibitors targeting MNK1/2, CDK (e.g., SNS-032), and BTK . When a medicinal chemistry program seeks to explore kinase chemical space orthogonal to the Abl/Src axis (targeted by Dasatinib's 2-chloro-6-methylphenyl fragment), the pivalamide-protected 3-chloro-2-methylphenyl building block offers a direct entry point. The pivalamide can be carried through multiple synthetic steps and deprotected only when the free aniline is required for final fragment coupling, minimizing protecting group manipulation and improving overall synthetic efficiency.

Method Development and Scale-Up Studies Requiring Differentiated Purity Grades

Procurement strategy should align purity grade with development phase: the 95% purity grade (AKSci, LeYan, Chemenu) is cost-appropriate for route scouting, reaction condition optimization, and early discovery where subsequent chromatographic purification is planned . The 98% grade (Coompo Research Chemicals) is indicated for late-stage intermediate preparation, process chemistry validation, and scale-up campaigns where a 2.5-fold lower maximum impurity burden (≤20,000 ppm vs. ≤50,000 ppm) significantly reduces the risk of impurity carry-through to the final API . Cross-referencing CoA data against the specific impurity profile (particularly regioisomeric pivalamide content) is recommended before committing to multi-gram or kilogram procurement.

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